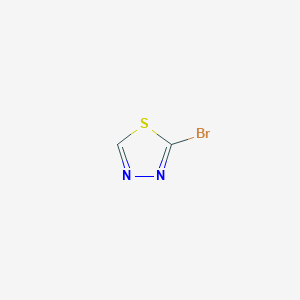

2-Bromo-1,3,4-thiadiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBCRVIBTFHJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383575 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61929-24-6 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1,3,4-thiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a general synthetic approach based on established methods for related compounds, and explores its potential applications, particularly in the realm of drug discovery.

Core Properties of this compound

This compound is a specialty chemical building block used in various research applications.[1] Its fundamental properties are summarized below, providing essential data for laboratory use, reaction planning, and safety considerations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61929-24-6 | [1][2][3] |

| Molecular Formula | C₂HBrN₂S | [1][2] |

| Molecular Weight | 165.01 g/mol | [1][2][3] |

| Melting Point | 68-73 °C | [2][3] |

| Appearance | Solid | [2] |

| Purity | >96% | [2][3] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[4] | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation[4] | P270: Do not eat, drink or smoke when using this product. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] |

Synthesis Methodology: A General Approach

A plausible synthetic route, illustrated in the diagram below, would start from a suitable precursor to form the heterocyclic ring, which is then subjected to bromination. For instance, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole involves the direct bromination of 2-amino-1,3,4-thiadiazole (B1665364).[5][6] Another common method for introducing a bromine atom is a Sandmeyer-type reaction, starting from an amino-substituted thiadiazole.[7]

Representative Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

The following protocol is adapted from the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole and serves as a representative example of how a bromo-substituted thiadiazole can be prepared.

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Sodium bicarbonate

-

Bromine

Procedure:

-

A solution of 2-amino-1,3,4-thiadiazole (1 equivalent) is prepared in methanol in a reaction flask.[6]

-

Sodium bicarbonate (2 equivalents) and bromine (1 equivalent) are added sequentially to the solution.[6]

-

The reaction mixture is stirred at room temperature.[6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-40 minutes).[6]

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[6]

-

The crude product is then purified, for example, by grinding with a solvent mixture such as methanol-ether to yield the final product as a white solid.[6]

Applications in Drug Development and Research

The 1,3,4-thiadiazole (B1197879) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[8] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[9]

The introduction of a bromine atom onto the thiadiazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications and the synthesis of more complex molecules. For instance, bromo-substituted thiadiazoles have been investigated for their potent anticancer activities.[10] Specifically, compounds bearing a bromo-substituent have shown efficacy against various cancer cell lines.[10][11]

The versatility of the 1,3,4-thiadiazole ring, combined with the reactivity of the bromo-substituent, makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. Its utility in the construction of more complex heterocyclic systems further underscores its importance in modern organic and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 2-ブロモ-1,3,4-チアジアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 6. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of 2-Bromo-1,3,4-thiadiazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the reactivity and potential mechanisms of action of this heterocyclic compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂HBrN₂S | |

| Molecular Weight | 165.01 g/mol | |

| CAS Number | 61929-24-6 | |

| Physical Form | Solid | |

| Melting Point | 68-73 °C | |

| Boiling Point | 314.1±25.0 °C (Predicted for 2-Amino-5-bromo-[1]thiadiazole) | [2] |

| Solubility | Soluble in most organic solvents.[3] Resistant to dissolution in water.[4] | |

| pKa | No experimental data available. Predicted for 2-Amino-5-bromo-[1]thiadiazole: 1.76±0.10. | [2] |

| logP | No experimental data available. Calculated for 2,5-Dibromo-1,3,4-thiadiazole: 2.0631. | [1] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound can be effectively achieved from its amino precursor, 2-amino-1,3,4-thiadiazole (B1665364), through a Sandmeyer-type reaction. This well-established method is widely used for the conversion of aryl amines to aryl halides.[5] The following protocol is based on established procedures for similar transformations.[6][7]

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Copper(I) bromide (CuBr)

-

tert-Butyl nitrite (B80452) (t-BuONO) or Sodium Nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH) solution (5%)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Diazotization: In a reaction vessel, suspend 2-amino-1,3,4-thiadiazole in anhydrous acetonitrile. Add Copper(I) bromide to the suspension. Cool the mixture in an ice bath to below 10 °C.

-

Slowly add tert-butyl nitrite dropwise to the cooled suspension while vigorously stirring and maintaining the temperature below 10 °C.

-

Sandmeyer Reaction: After the complete addition of tert-butyl nitrite, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with a 5% sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Recommended Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Reactivity and Biological Activity

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack.[8] The bromine atom on this compound can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of other 2-substituted-1,3,4-thiadiazole derivatives.

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active compounds.[9] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[9][10]

Anticancer Potential and Enzyme Inhibition

A significant body of research has focused on the anticancer properties of 1,3,4-thiadiazole derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential Molecular Targets and Signaling Pathways:

-

Tyrosine Kinases: The 1,3,4-thiadiazole core has been incorporated into inhibitors of several tyrosine kinases, such as Bcr-Abl and the epidermal growth factor receptor (EGFR)/human epidermal growth factor receptor 2 (HER-2).[11][12] Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell growth.

-

PI3K/Akt/mTOR Pathway: Some 1,3,4-thiadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[13][14][15]

-

Carbonic Anhydrases: Certain 1,3,4-thiadiazole-containing compounds, such as acetazolamide, are known inhibitors of carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment.[9]

-

Other Kinases and Enzymes: The 1,3,4-thiadiazole scaffold has been explored for the inhibition of other enzymes implicated in cancer, such as phosphodiesterases and matrix metalloproteinases.[9]

While the specific molecular targets of this compound have not been definitively identified, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests that it may also interact with these or similar pathways. Further research, including proteomic and metabolomic analyses of cancer cells treated with this compound, is necessary to elucidate its precise mechanism of action.[16][17][18][19]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bepls.com [bepls.com]

- 11. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Temporal Quantitative Proteomics Reveals Proteomic and Phosphoproteomic Alterations Associated with Adaptive Response to Hypoxia in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteomic analysis of evodiamine-induced cytotoxicity in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1,3,4-thiadiazole from Thiosemicarbazide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole (B1197879) scaffold is a privileged five-membered heterocyclic system that is a constituent of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-bromo-1,3,4-thiadiazole derivative, in particular, serves as a crucial and versatile building block in medicinal chemistry and materials science. Its bromo-substituent provides a reactive handle for introducing various functional groups through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel materials.

This technical guide provides an in-depth overview of the synthetic route to this compound, starting from the readily available precursor, thiosemicarbazide (B42300). The synthesis is a robust two-step process:

-

Cyclization: Formation of the 2-amino-1,3,4-thiadiazole (B1665364) intermediate through acid-catalyzed cyclization of thiosemicarbazide.

-

Halogenation: Conversion of the 2-amino intermediate to the final 2-bromo product via a Sandmeyer reaction.

This document details the underlying reaction principles, provides a comparative summary of various reported methodologies, and presents detailed experimental protocols for each key step.

Overall Synthesis Pathway

The transformation from thiosemicarbazide to this compound is efficiently achieved via the 2-amino-1,3,4-thiadiazole intermediate. The overall pathway involves a cyclodehydration followed by a diazotization and substitution reaction.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

Reaction Principle

The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide is a classic acid-catalyzed cyclodehydration reaction.[1] The process begins with the acylation of thiosemicarbazide by a carboxylic acid (in this case, formic acid, to yield the unsubstituted ring). The initial nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the acid is followed by intramolecular cyclization and subsequent dehydration, driven by a strong dehydrating agent, to form the stable aromatic thiadiazole ring.[4]

Methodologies & Data

Various strong acids and dehydrating agents can be employed for this cyclization, with the choice of reagent affecting reaction time, temperature, and overall yield.

| Cyclizing Agent | Dehydrating Agent / Catalyst | Reaction Conditions | Yield (%) | Reference |

| Formic Acid | Conc. Sulfuric Acid (H₂SO₄) | Reflux, 4-6 hours | ~75-85% | [5] |

| Formic Acid | Phosphorus Oxychloride (POCl₃) | Reflux, 2-3 hours | ~80-90% | [2] |

| Formic Acid | Polyphosphoric Acid (PPA) | 100-120 °C, 1-2 hours | High | [5] |

| Formic Acid | Methane Sulfonic Acid | 80-100 °C, 1-3 hours | High | [5] |

| Carboxylic Acids | Polyphosphate Ester (PPE) | Reflux in Chloroform, 10 hours | 70-85% | [6] |

Detailed Experimental Protocol: Cyclization using Concentrated Sulfuric Acid

This protocol describes a common and effective method for synthesizing the 2-amino-1,3,4-thiadiazole intermediate.

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reactant Charging: In the flask, place thiosemicarbazide (0.1 mol, 9.11 g).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Addition of Formic Acid: Once the initial mixture has cooled, add 99% formic acid (0.12 mol, 5.52 g or 4.6 mL) dropwise with continuous stirring.

-

Reaction: Heat the mixture under reflux at 80-90°C for approximately 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) in a large beaker.

-

Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium carbonate (Na₂CO₃) or concentrated ammonia (B1221849) solution until the pH is approximately 7-8. This should be done in a fume hood with vigorous stirring, as CO₂ evolution will cause frothing.

-

Isolation: The crude 2-amino-1,3,4-thiadiazole will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from hot water or ethanol (B145695) to obtain pure white crystals of 2-amino-1,3,4-thiadiazole. Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

Reaction Principle

The conversion of the 2-amino group to a bromo substituent is most effectively achieved via a Sandmeyer reaction.[7][8] This reaction involves two key stages:

-

Diazotization: The primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite or an alkyl nitrite like tert-butyl nitrite) in a strong acidic medium (HBr) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

-

Substitution: The diazonium salt is then reacted with a copper(I) or copper(II) halide salt (CuBr or CuBr₂). The copper species catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion.[9][10]

Methodologies & Data

The choice of diazotizing agent and copper catalyst can be adapted based on substrate solubility and desired reaction conditions. Using an organic nitrite in an organic solvent is a common alternative to aqueous conditions.

| Reaction Type | Reagents | Reaction Conditions | Yield (%) | Reference |

| Sandmeyer | 2-amino-1,3,4-thiadiazole, t-BuONO, CuBr₂ | Acetonitrile (B52724), Room Temp, 1-2 hours | 71% | [8] |

| Sandmeyer | 2-amino-thiazole derivative, n-BuONO, CuBr₂ | Acetonitrile, 40°C -> 65°C | 79% (for dibromo) | [9] |

| Direct Bromination | 2-amino-1,3,4-thiadiazole, Bromine | Acetic Acid | Moderate to High | [5] |

| Direct Bromination | 2-amino-1,3,4-thiadiazole, Bromine, Oxidant | Acidic solution, 20-25 °C | High | [11] |

Note: Direct bromination can also occur at the C5 position if unsubstituted, whereas the Sandmeyer reaction is specific to replacing the C2-amino group.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from the previously synthesized amino-intermediate using tert-butyl nitrite and copper(II) bromide.[8]

-

Apparatus Setup: Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reactant Charging: To the flask, add 2-amino-1,3,4-thiadiazole (0.05 mol, 5.05 g) and copper(II) bromide (CuBr₂, 0.06 mol, 13.4 g).

-

Solvent Addition: Add anhydrous acetonitrile (150 mL) to the flask and stir the suspension.

-

Diazotization/Reaction: Cool the mixture to 0-5 °C in an ice bath. Add tert-butyl nitrite (t-BuONO, 0.075 mol, 8.9 mL) dropwise via the dropping funnel over 30 minutes. A color change and gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire two-step synthesis process from starting material to the final purified product.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. jocpr.com [jocpr.com]

- 3. connectjournals.com [connectjournals.com]

- 4. jetir.org [jetir.org]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

The Sandmeyer Reaction in the Synthesis of 2-Bromo-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its halogenated derivatives, 2-bromo-1,3,4-thiadiazole serves as a critical building block for the synthesis of more complex molecules in drug discovery and development. The Sandmeyer reaction, a robust and well-established method for converting aromatic amines into aryl halides, is a key transformation in the synthesis of this valuable intermediate. This technical guide provides a comprehensive overview of the synthesis of this compound via the Sandmeyer reaction, detailing experimental protocols, quantitative data, and a workflow visualization.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the precursor, 2-amino-1,3,4-thiadiazole (B1665364), which is then converted to the target compound through a Sandmeyer-type reaction. This key second step involves the diazotization of the 2-amino group, followed by the displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.

Experimental Protocols

Synthesis of the Precursor: 2-Amino-1,3,4-thiadiazole

While 2-amino-1,3,4-thiadiazole is commercially available, it can also be synthesized from thiosemicarbazide (B42300).

Reaction: Thiosemicarbazide is cyclized in the presence of an acid to yield 2-amino-1,3,4-thiadiazole.

Detailed Protocol:

-

Thiosemicarbazide is reacted with an appropriate cyclizing agent, such as formic acid or orthoesters.

-

Alternatively, cyclization can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base to form an intermediate which is then converted to the amino-thiadiazole.[1][2]

-

The reaction mixture is typically heated to drive the cyclization.

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to afford pure 2-amino-1,3,4-thiadiazole.

Sandmeyer Bromination of 2-Amino-1,3,4-thiadiazole

The conversion of the 2-amino group to a bromo functionality is the core of the synthesis, proceeding via a Sandmeyer reaction.[3][4] The following protocols are based on established procedures for structurally similar thiadiazole derivatives.

Method A: Using tert-Butyl Nitrite (B80452) and Copper(I) Bromide [5][6]

-

In a reaction vessel, suspend 2-amino-1,3,4-thiadiazole in a suitable solvent such as acetonitrile.

-

Add Copper(I) bromide (CuBr) to the suspension.

-

Cool the mixture in an ice bath to below 10 °C.

-

Add tert-butyl nitrite dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure this compound.

Method B: Using Sodium Nitrite and Hydrobromic Acid [7]

-

Dissolve 2-amino-1,3,4-thiadiazole in 48% hydrobromic acid (HBr) and water. The solution may be warmed gently (e.g., to a maximum of 40 °C) to aid dissolution.[7]

-

Prepare a solution of sodium nitrite in water.

-

Cool the thiadiazole solution to a temperature between 0-5 °C.

-

Add the sodium nitrite solution dropwise to the thiadiazole solution, maintaining the temperature between 40-45 °C.[7] The reaction is exothermic, and careful control of the addition rate is crucial.

-

After the addition is complete, stir the reaction mixture for an additional period (e.g., one hour) and monitor for completion (e.g., starting material < 1.0%).[7]

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane (B109758) (DCM).[7]

-

Wash the combined organic phases with a basic solution (e.g., 5% sodium hydroxide) to a pH of 10-11, followed by water.[7]

-

Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to afford the crude product.[7]

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative quantitative data from the synthesis of various 2-bromo-thiadiazole derivatives via the Sandmeyer reaction, providing an expected range for the synthesis of the unsubstituted analog.

| Starting Material | Diazotizing Agent | Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

| 5-Amino-3-methyl-1,2,4-thiadiazole | Sodium Nitrite | 48% HBr | Water | 40-45 °C | 81.6 | 97.2 (GC) | [7] |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | tert-Butyl Nitrite | Copper(I) Bromide | Acetonitrile | Room Temp. | 71 | - | [6] |

| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | - | - | - | - | 54 | - | [8] |

| 2-Aminothiazole | n-Butyl Nitrite | Copper(I) Bromide | Acetonitrile | 60 °C | 46 | - | [6] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

Caption: Workflow for this compound synthesis.

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are illustrated below.

Caption: Mechanism of the Sandmeyer bromination.

Conclusion

The synthesis of this compound via the Sandmeyer reaction is a reliable and efficient method for producing this key synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the diazotizing agent, high yields and purity can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this compound and utilize it in the development of novel therapeutic agents.

References

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. bu.edu.eg [bu.edu.eg]

Spectroscopic Data for 2-Bromo-1,3,4-thiadiazole: A Technical Overview

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-1,3,4-thiadiazole could not be located. This document therefore provides a technical guide based on the analysis of closely related 1,3,4-thiadiazole (B1197879) derivatives and general principles of spectroscopic analysis. The experimental protocols provided are general and would require optimization for the specific compound.

Introduction

This compound is a halogenated five-membered aromatic heterocycle. The 1,3,4-thiadiazole ring is a significant pharmacophore found in a variety of medicinally important compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide outlines the expected spectroscopic characteristics and provides standardized protocols for acquiring NMR, IR, and MS data.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 61929-24-6[1][2][3] |

| Molecular Formula | C₂HBrN₂S[2][3] |

| Molecular Weight | 165.01 g/mol [2][3] |

| Structure | Br-c1nsc(=N)n1 |

Synthesis Pathway

A common and effective method for the synthesis of 2-bromo-1,3,4-thiadiazoles involves a Sandmeyer-type reaction starting from the corresponding 2-amino-1,3,4-thiadiazole. This process includes the diazotization of the amino group followed by displacement with a bromide ion, often using a copper(I) bromide catalyst.[4][5][6]

Spectroscopic Data (Predicted and based on Analogs)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar 1,3,4-thiadiazole derivatives found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the absence of protons directly attached to the thiadiazole ring, a ¹H NMR spectrum of a pure sample of this compound is expected to show no signals. Any observed signals would likely be due to impurities or the NMR solvent.

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbon atoms of the thiadiazole ring. Based on data for related compounds, the carbon atom bonded to the bromine (C2) would be significantly deshielded.[7][8]

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C5 |

| ~140-150 | C2-Br |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the 1,3,4-thiadiazole ring.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~1600-1500 | C=N stretching |

| ~1400-1300 | Ring stretching |

| ~1100-1000 | Ring breathing |

| ~800-700 | C-S stretching |

| ~700-600 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Assignment |

| 164/166 | [M]⁺ (Molecular ion) |

| Varies | Fragment ions |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

General Spectroscopic Analysis Workflow

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should also be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion. Fragmentation of the molecular ion may also occur.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

While specific experimental data for this compound remains elusive in the surveyed literature, this guide provides a framework for its characterization based on established spectroscopic principles and data from analogous compounds. The provided synthesis and analysis protocols offer a starting point for researchers working with this and similar heterocyclic systems. The acquisition and publication of the experimental spectroscopic data for this compound would be a valuable contribution to the chemical science community.

References

- 1. 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide presents predicted NMR data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, valued for its versatile reactivity in the synthesis of a wide array of biologically active molecules. Accurate structural characterization is paramount in the development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of molecular structure in solution. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, offering a foundational understanding for its identification and for monitoring its transformations in chemical reactions.

Predicted NMR Data

Due to the limited availability of published experimental NMR data specifically for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established computational models and provide a reliable estimate for spectral interpretation. Such predictions can be obtained using various software packages.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the proton at the C5 position of the thiadiazole ring.

Table 1: Predicted ¹H NMR Chemical Shift for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 8.5 - 9.0 | Singlet (s) |

Note: The exact chemical shift can be influenced by the solvent used for analysis.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to display two distinct signals corresponding to the two carbon atoms of the thiadiazole ring. The carbon atom bonded to the bromine (C2) is expected to be significantly downfield compared to the carbon atom bonded to the hydrogen (C5). In the ¹³C NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the two characteristic peaks of the two carbons of the 1,3,4-thiadiazole ring are typically found in the range of 158 to 164 ppm.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C5 | 140 - 145 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following sections outline a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols can be adapted for various NMR spectrometers.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can influence the chemical shifts.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time (AT): An acquisition time of 2-4 seconds is generally sufficient.

-

¹³C NMR Data Acquisition

-

Spectrometer Setup: The lock and shim settings from the ¹H NMR experiment can typically be used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width (SW): Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

NMR Data Analysis Workflow

The process of acquiring and interpreting NMR data follows a logical progression. The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound.

Caption: A workflow diagram illustrating the key stages of NMR analysis.

Signaling Pathways in Drug Development Context

While this compound itself is not a signaling molecule, its derivatives are often designed to interact with specific biological pathways implicated in disease. For instance, a synthesized derivative might be intended to inhibit a particular kinase. The logical relationship for confirming the successful synthesis of such a derivative using NMR is crucial.

Caption: Logical workflow for synthesis confirmation using NMR spectroscopy.

Conclusion

This technical guide provides essential information for the ¹H and ¹³C NMR analysis of this compound. The predicted data serves as a valuable reference for spectral assignment, while the detailed experimental protocols offer a practical framework for acquiring high-quality NMR data. The inclusion of logical workflows visualized with Graphviz aims to streamline the process of NMR data acquisition, analysis, and its application in the confirmation of synthetic products. For professionals in drug development and medicinal chemistry, a thorough understanding of the NMR characteristics of key building blocks like this compound is indispensable for accelerating the discovery and development of new chemical entities.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1,3,4-thiadiazole

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the structural elucidation of heterocyclic compounds. The content herein is based on established principles of mass spectrometry, as direct experimental data for this specific compound is not widely available in published literature.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the thiadiazole ring and the bromine substituent. Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and deducing the structure of such molecules through the analysis of their fragmentation patterns. This guide outlines the predicted fragmentation pathway of this compound under electron ionization, offering a foundational understanding for researchers working with this or structurally related compounds.

Theoretical Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion, which will then undergo a series of fragmentation events. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two m/z units (M+ and M+2).

The proposed fragmentation cascade is initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules. The primary fragmentation steps are anticipated to be the loss of the bromine radical and subsequent cleavages of the thiadiazole ring.

Proposed Fragmentation Pathway

The initial ionization of this compound will generate the molecular ion. The most probable primary fragmentation is the homolytic cleavage of the C-Br bond, a common fragmentation pathway for brominated compounds, leading to the formation of a stable thiadiazolyl cation. Subsequent fragmentation is predicted to involve the cleavage of the heterocyclic ring, with the expulsion of small, stable neutral species such as hydrogen cyanide (HCN), nitrogen (N₂), and thioformyl (B1219250) radical (HCS).

Data Presentation: Predicted Fragment Ions

The following table summarizes the theoretically predicted major fragment ions for this compound, their calculated mass-to-charge ratios (m/z), and the proposed neutral losses. The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³²S, ⁷⁹Br).

| Proposed Fragment Ion | Structure | Calculated m/z | Proposed Neutral Loss |

| Molecular Ion [M]⁺ | C₂HBrN₂S⁺ | 165 | - |

| [M-Br]⁺ | C₂HN₂S⁺ | 85 | Br• |

| [M-Br-HCN]⁺ | CNS⁺ | 58 | Br•, HCN |

| [C₂H₂N]⁺ | C₂H₂N⁺ | 40 | Br•, CSN• |

| [CHS]⁺ | CHS⁺ | 45 | Br•, CN₂H• |

Mandatory Visualization: Fragmentation Pathway Diagram

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general methodology for analyzing a similar solid, volatile heterocyclic compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is provided below.

General GC-MS Protocol

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-300

-

Solvent Delay: 3 minutes

-

Logical Relationships Workflow

The logical workflow for the analysis and interpretation of the mass spectrum of a novel compound like this compound is outlined in the following diagram.

Caption: Logical workflow for mass spectrometric analysis and structural elucidation.

Conclusion

This technical guide provides a theoretical framework for understanding the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, predicted fragment ions, and general experimental protocol serve as a valuable resource for researchers in the structural analysis of novel heterocyclic compounds. It is important to note that the information presented is predictive and should be confirmed with experimental data when available.

An In-depth Technical Guide to the Solubility of 2-Bromo-1,3,4-thiadiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on a qualitative solubility assessment based on the molecule's physicochemical properties and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties and Predicted Solubility Profile

This compound is a solid compound with the molecular formula C₂HBrN₂S. Its structure, featuring a five-membered aromatic ring containing two nitrogen atoms, a sulfur atom, and a bromine substituent, dictates its solubility behavior. The presence of electronegative heteroatoms (N, S) and the bromine atom imparts a significant dipole moment to the molecule, rendering it polar.

The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1][2] Based on the polar nature of the this compound ring, a qualitative solubility profile can be predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HBrN₂S | |

| Molecular Weight | 165.01 g/mol | |

| Form | Solid | |

| Melting Point | 68-73 °C |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low / Insoluble | The significant polarity of the thiadiazole ring and the C-Br bond results in weak interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions with the solute. |

| Tetrahydrofuran (THF) | Good | The ether oxygen can act as a hydrogen bond acceptor for the C-H on the thiadiazole ring, in addition to dipole-dipole interactions. | |

| Acetone | Good | The polar carbonyl group interacts favorably with the polar solute. | |

| Dimethylformamide (DMF) | High | A highly polar solvent with a strong ability to act as a hydrogen bond acceptor, facilitating strong solute-solvent interactions. | |

| Dimethyl sulfoxide (B87167) (DMSO) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, making it an excellent solvent for many polar organic solids. | |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Can engage in hydrogen bonding (acting as donors) with the nitrogen and sulfur atoms of the thiadiazole ring, which act as hydrogen bond acceptors. |

| Water | Very Low / Insoluble | Despite its polarity, the molecule lacks strong hydrogen bond donating groups and possesses a hydrophobic bromine atom, limiting its solubility in water. |

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.

2.1. Principle An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature to create a saturated solution. A known mass of the saturated solution is then taken, the solvent is completely evaporated, and the remaining mass of the solute is measured.

2.2. Apparatus and Materials

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps (B75204) and PTFE septa

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

2.3. Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Settling: After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.45 µm filter. This step is critical to prevent any undissolved solid particles from being transferred.

-

Mass Determination of Saturated Solution: Dispense the filtered supernatant into a pre-weighed (tared) evaporation dish. Immediately weigh the dish containing the solution to determine the exact mass of the saturated solution.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the dried solid is constant.

-

Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility can be calculated in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)

-

Solubility ( g/100 g solvent) = [ (Mass of Solute) / (Mass of Solvent) ] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Crystal Structure Analysis of 2-Bromo-1,3,4-thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of bromo-substituted 1,3,4-thiadiazole (B1197879) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The inherent biological activities of the 1,3,4-thiadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties, are often modulated by the nature and position of its substituents.[1][2] The introduction of a bromine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and its ability to form specific intermolecular interactions within crystal lattices and at biological targets.

This document details the experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of these derivatives. It presents a summary of crystallographic data for a key bromo-substituted 1,3,4-thiadiazole derivative to facilitate comparative structural analysis. Furthermore, this guide includes visualizations of experimental workflows and a representative signaling pathway to illustrate the broader context of this research.

I. Quantitative Crystallographic Data

The following table summarizes the single-crystal X-ray diffraction data for a representative bromo-substituted 1,3,4-thiadiazole derivative, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine . This data provides a foundation for understanding the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing.

Table 1: Crystallographic Data for 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine[3]

| Parameter | Value |

| Chemical Formula | C₈H₅BrN₄O₂S |

| Formula Weight | 301.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.231 (2) |

| b (Å) | 9.2580 (19) |

| c (Å) | 10.868 (2) |

| α (°) | 90 |

| β (°) | 113.08 (3) |

| γ (°) | 90 |

| Volume (ų) | 1039.6 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg m⁻³) | 1.923 |

| Absorption Coefficient (mm⁻¹) | 4.14 |

| F(000) | 592 |

Note: Bond lengths and angles are within normal ranges as reported in the study. The thiadiazole ring is planar, with a mean deviation from the plane of 0.0046 Å. The dihedral angle between the thiadiazole and benzene (B151609) rings is 40.5 (2)°.[3]

II. Experimental Protocols

A. Synthesis of a 2-Bromo-1,3,4-thiadiazole Derivative

The following protocol describes a general method for the synthesis of 2-bromo-5-substituted-1,3,4-thiadiazoles, exemplified by the synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole.

Materials:

-

Sodium bicarbonate

-

Bromine

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in methanol.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Slowly add bromine (1.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 30-40 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the crude product with a 1:1 mixture of methanol and diethyl ether to yield the 2-amino-5-bromo-1,3,4-thiadiazole as a solid.

-

The product can be further purified by column chromatography using a dichloromethane-methanol gradient.

B. Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining the crystal structure of a synthesized this compound derivative.

1. Crystallization:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, acetone, or mixtures such as dichloromethane/hexane.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (typically 100 or 293 K).

-

The collected frames are integrated and corrected for Lorentz and polarization effects.

3. Structure Solution and Refinement:

-

Solve the crystal structure using direct methods (e.g., SHELXS).

-

Refine the structure by full-matrix least-squares on F² (e.g., using SHELXL).

-

Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine using a riding model.

-

All non-hydrogen atoms are typically refined anisotropically.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and crystal structure analysis of a this compound derivative.

B. Representative Signaling Pathway

1,3,4-Thiadiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases. The diagram below depicts a simplified signaling pathway involving the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia, which can be inhibited by certain thiadiazole derivatives.

References

Theoretical and Computational Insights into 2-Bromo-1,3,4-thiadiazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Bromo-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages data from its parent molecule, 1,3,4-thiadiazole (B1197879), and established synthetic methodologies for related halo-thiadiazoles to provide a foundational understanding.

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and a bromine substituent at the 2-position. The presence of the bromine atom is expected to significantly influence the electronic properties and reactivity of the thiadiazole ring.

Molecular Geometry

Table 1: Calculated Geometrical Parameters of 1,3,4-Thiadiazole

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-S1 | 1.723 | |

| S1-C5 | 1.723 | |

| C2-N3 | 1.303 | |

| N3-N4 | 1.383 | |

| N4-C5 | 1.303 | |

| C5-S1-C2 | ||

| S1-C2-N3 | ||

| C2-N3-N4 | ||

| N3-N4-C5 | ||

| N4-C5-S1 | ||

| Data obtained from DFT calculations on 1,3,4-thiadiazole.[1][2] |

Synthesis Protocols

The synthesis of this compound can be achieved through the diazotization of 2-amino-1,3,4-thiadiazole (B1665364), followed by a Sandmeyer-type reaction.[3][4] This is a common and effective method for introducing a halogen atom onto a heterocyclic ring.

Proposed Synthesis of this compound

A plausible synthetic route involves the following steps:

-

Diazotization of 2-amino-1,3,4-thiadiazole: 2-amino-1,3,4-thiadiazole is treated with a nitrosating agent, such as sodium nitrite, in a strong acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst. This facilitates the displacement of the diazonium group with a bromine atom, yielding this compound.[3]

Computational and Spectroscopic Analysis

Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic and spectroscopic properties of molecules like this compound.

Computational Methodology

A typical computational protocol for studying thiadiazole derivatives involves:

-

Software: Gaussian suite of programs is commonly used.

-

Method: The B3LYP hybrid functional is a popular choice for its balance of accuracy and computational cost.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is often employed to provide a flexible description of the electron distribution.[5][7]

-

Properties Calculated: Key properties of interest include optimized geometries, vibrational frequencies (for IR and Raman spectra), and frontier molecular orbital energies (HOMO and LUMO).

Vibrational Spectroscopy (FT-IR and FT-Raman)

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for 1,3,4-Thiadiazole

| Assignment | DFT/B3LYP |

| C-H stretch | ~3100 |

| C=N stretch | ~1500-1600 |

| N-N stretch | ~1100-1200 |

| C-S stretch | ~800-900 |

| Data is for the parent 1,3,4-thiadiazole and serves as an estimate. |

The introduction of a bromine atom would introduce a C-Br stretching vibration, typically observed in the 500-600 cm⁻¹ region.

Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and potential applications of a molecule.

Table 3: Calculated Electronic Properties of 1,3,4-Thiadiazole Derivatives (in gaseous phase)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,3,4-Thiadiazole | -7.43 | -1.09 | 6.34 |

| 2-Amino-1,3,4-thiadiazole | -6.41 | -0.68 | 5.73 |

| 2,5-Dichloro-1,3,4-thiadiazole | -8.11 | -2.69 | 5.42 |

| Data obtained from DFT calculations at the B3LYP/6-311++(d,p) level.[7] |

The bromine atom, being electronegative, is expected to lower both the HOMO and LUMO energy levels of this compound compared to the unsubstituted ring. This would also likely result in a smaller HOMO-LUMO energy gap, suggesting increased reactivity.

Potential Applications in Drug Development

1,3,4-Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. The electron-withdrawing nature of bromine can also influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. While direct experimental data is scarce, a robust understanding of its synthesis, structure, and electronic properties can be inferred from studies on related compounds. The computational methodologies and workflows outlined here provide a solid framework for future in-silico investigations of this promising molecule and its derivatives for applications in drug discovery and materials science. Further experimental validation is necessary to confirm the theoretical predictions and fully elucidate the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. universci.com [universci.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. cyberleninka.ru [cyberleninka.ru]

A Historical Review of 1,3,4-Thiadiazole: Synthesis, Discovery, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and presence in numerous approved drugs. This whitepaper provides a comprehensive historical review of the discovery and synthesis of this important heterocycle, offering detailed experimental protocols for key reactions and summarizing quantitative data to facilitate comparative analysis. Furthermore, it visualizes the signaling pathways modulated by 1,3,4-thiadiazole derivatives, providing a deeper understanding of their therapeutic mechanisms.

Discovery and Early History

The journey of the 1,3,4-thiadiazole ring system began in the late 19th century, a period of significant advancement in heterocyclic chemistry. The first mention of a compound belonging to this class was by the renowned chemist Emil Fischer in 1882.[1][2][3][4][5] While Fischer's initial work laid the groundwork, the true nature of the 1,3,4-thiadiazole ring system was further elucidated in 1890.[1][3] A significant step forward in the synthesis of this heterocycle was made by Busch in 1894, who developed a method involving the reaction of hydrazine (B178648) sulfate (B86663) and carbon disulfide in the presence of an alcoholic solution of potassium hydroxide (B78521).[6] The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery and exploration of hydrazines and their derivatives.[6]

The early 20th century saw continued exploration of 1,3,4-thiadiazole chemistry, but it was the discovery of the biological activities of certain derivatives that truly ignited widespread interest. The development of sulfonamides and the subsequent discovery of the carbonic anhydrase inhibitor Acetazolamide, a landmark drug for the treatment of glaucoma, firmly established the therapeutic potential of the 1,3,4-thiadiazole scaffold.[1] This spurred extensive research into the synthesis of novel derivatives and the exploration of their diverse pharmacological properties.

Evolution of Synthetic Methodologies

The synthesis of the 1,3,4-thiadiazole ring has evolved significantly since its discovery, with numerous methods developed to access a wide array of substituted derivatives. These methods can be broadly categorized based on the starting materials and the bond-forming strategies employed.

From Thiosemicarbazides and Carboxylic Acids

One of the most versatile and widely employed methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).

General Reaction Scheme:

This method is valued for its operational simplicity and the ready availability of a wide range of starting materials, allowing for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-thiadiazoles.

From Acylhydrazines

Acylhydrazines (or hydrazides) are another important class of precursors for 1,3,4-thiadiazole synthesis. The reaction of an acylhydrazine with a source of a carbon-sulfur unit, such as carbon disulfide (CS₂) or an isothiocyanate, leads to the formation of the thiadiazole ring. These reactions often proceed in two or more steps, with the initial formation of a thiosemicarbazide or dithiocarbazate intermediate.

General Reaction Scheme with Carbon Disulfide:

From Thiosemicarbazones

The oxidative cyclization of thiosemicarbazones provides another efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. This method often utilizes oxidizing agents like ferric chloride (FeCl₃) and can be performed under mild conditions.

From 1,3,4-Oxadiazoles

The conversion of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles represents an interesting synthetic strategy, leveraging the bioisosteric relationship between the two heterocycles. This transformation typically involves reaction with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. However, this method can require longer reaction times compared to other approaches.

Quantitative Data on Synthetic Methods

The efficiency of various synthetic methods for 1,3,4-thiadiazoles can be compared by examining their reaction yields and conditions. The following tables summarize quantitative data for some of the key synthetic routes.

| Starting Material 1 | Starting Material 2 | Dehydrating/Cyclizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Benzoic Acid | Thiosemicarbazide | POCl₃ | - | 1 h | High | |

| 2-Hydroxybenzoic Acid | Thiosemicarbazide | conc. H₂SO₄ | - | - | Moderate | |

| Furan-2-carboxylic acid | Thiosemicarbazide | conc. H₂SO₄ | - | - | - | |

| Various Carboxylic Acids | Thiosemicarbazide | PPA | - | - | High |

Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazides and Carboxylic Acids.

| Acylhydrazine | Sulfur Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Isoniazid | Isothiocyanate | Reflux | - | 60 | |

| Various Acid Hydrazides | Dithiocarbamates | - | - | 51-97 | |

| Hydrazine Hydrate | Carbon Disulfide | Alcoholic Ammonia | - | 60 | [6] |

Table 2: Synthesis of 1,3,4-Thiadiazoles from Acylhydrazines and Related Precursors.

| Thiosemicarbazone Substrate | Oxidizing Agent | Conditions | Yield (%) | Reference |

| Various Aldehyde Thiosemicarbazones | FeCl₃ | Microwave Irradiation | 73-90 | |

| Various Ketone Thiosemicarbazones | Bromine in Acetic Acid | Room Temperature | 76-82 |

Table 3: Oxidative Cyclization of Thiosemicarbazones.

Experimental Protocols for Key Syntheses

This section provides detailed experimental procedures for two key methods of 1,3,4-thiadiazole synthesis.

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide